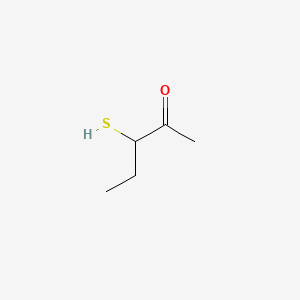

3-Mercapto-2-pentanone

説明

特性

IUPAC Name |

3-sulfanylpentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZECUQRKLXRGSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047445 |

Source

|

| Record name | 3-Mercapto-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid |

Source

|

| Record name | 3-Mercapto-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

160.00 to 165.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 3-Mercapto-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in alcohol |

Source

|

| Record name | 3-Mercapto-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.988-0.998 |

Source

|

| Record name | 3-Mercapto-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67633-97-0 |

Source

|

| Record name | 3-Mercapto-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67633-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067633970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercapto-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI84S5GN0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Mercapto-2-pentanone

This guide provides a comprehensive technical overview of 3-Mercapto-2-pentanone (CAS No. 67633-97-0), a fascinating bifunctional molecule that holds significant interest for researchers, scientists, and professionals in drug development and flavor chemistry. Its unique combination of a ketone and a thiol group within a compact carbon skeleton imparts a rich and complex reactivity profile, making it a valuable synthon and a potent flavor compound. This document delves into its synthesis, chemical and physical properties, reactivity, and safety considerations, offering field-proven insights and detailed experimental context.

Introduction: The Duality of a Mercapto-Ketone

This compound, also known as 3-sulfanylpentan-2-one, is an organic compound that features a ketone functional group at the 2-position and a thiol (mercaptan) group at the 3-position of a pentane chain.[1][2] This arrangement, specifically an α-mercapto ketone, is central to its chemical behavior. The molecule exists as a racemic mixture.[3]

The presence of both a nucleophilic thiol and an electrophilic carbonyl group, along with acidic α-protons, makes this compound a versatile building block in organic synthesis.[4][5] Furthermore, its distinct organoleptic properties, often described as sulfurous, meaty, and roasted, have led to its application in the flavor and fragrance industry.[1][4]

Synthesis and Purification: A Nucleophilic Substitution Approach

The synthesis of α-mercapto ketones like this compound is most commonly and efficiently achieved through the nucleophilic substitution of an α-haloketone with a sulfur nucleophile. This method is favored for its reliability and the ready availability of starting materials.

Causality Behind Experimental Choices

The choice of an α-haloketone, such as 3-bromo-2-pentanone, as the electrophile is critical. The bromine atom at the α-position to the carbonyl group is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ketone. Sodium hydrosulfide (NaSH) is an excellent choice for the sulfur nucleophile as it is a potent and readily available source of the hydrosulfide anion (HS⁻). The reaction is typically carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reagents and to participate in the protonolysis of the intermediate thiolate.

Experimental Protocol: Synthesis of this compound

Reaction:

Caption: Synthesis of this compound via nucleophilic substitution.

Materials:

-

3-Bromo-2-pentanone

-

Sodium hydrosulfide (NaSH)

-

Ethanol, anhydrous

-

Hydrochloric acid, dilute (e.g., 1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-pentanone (1 equivalent) in anhydrous ethanol.

-

Cool the solution in an ice bath and add sodium hydrosulfide (1.1 equivalents) portion-wise, while stirring. Caution: Hydrogen sulfide gas may be evolved. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid to a pH of ~5-6. This step protonates the intermediate thiolate.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validation: The purity of the synthesized this compound should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 67633-97-0 | [1][6] |

| Molecular Formula | C₅H₁₀OS | [1][2] |

| Molecular Weight | 118.20 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sulfurous, meaty, roasted, alliaceous | [1][4] |

| Boiling Point | 52 °C at 11 mmHg | [7] |

| Density | 0.988 g/cm³ at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.4660 | [7] |

| Flash Point | 49.1 °C | [7] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the ketone and thiol functional groups.

Keto-Enol Tautomerism

Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer.[2] This equilibrium is crucial as the enol form is a key intermediate in many reactions involving the α-carbon.

Caption: Keto-enol tautomerism of this compound.

Reactivity of the Thiol Group

The thiol group in this compound is nucleophilic and acidic.

-

S-Alkylation: The thiol can be deprotonated with a mild base to form a thiolate anion, which is a potent nucleophile. This thiolate can readily undergo S-alkylation with alkyl halides to form thioethers.

-

Oxidation to Disulfides: Mild oxidizing agents, such as iodine or air, can oxidize the thiol to a disulfide, forming a dimer.

Reactivity of the Ketone Group

The carbonyl group is electrophilic and can undergo nucleophilic addition reactions.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol (3-mercapto-2-pentanol) using mild reducing agents like sodium borohydride (NaBH₄).[8][9] Stronger reducing agents may also reduce the thiol group.

Michael Addition (Thia-Michael Reaction)

The thiol group of this compound can act as a nucleophile in a Michael (or thia-Michael) addition to α,β-unsaturated carbonyl compounds.[10][11] This reaction is a powerful tool for carbon-sulfur bond formation.

Caption: Michael addition of this compound to an enone.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - A triplet for the methyl protons of the ethyl group. - A quartet for the methylene protons of the ethyl group. - A singlet for the methyl protons adjacent to the carbonyl group. - A multiplet for the proton at the 3-position. - A broad singlet for the thiol proton. |

| ¹³C NMR | - A signal for the carbonyl carbon (~200-210 ppm). - Signals for the five distinct carbon atoms in the molecule. |

| IR | - A strong absorption band for the C=O stretch (~1715 cm⁻¹). - A weak absorption band for the S-H stretch (~2550 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 118.[12] |

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[5] Its bifunctional nature allows for the construction of more complex molecules, including sulfur-containing heterocycles, which are prevalent in many pharmaceuticals. The thiol group can be used as a handle for conjugation to biomolecules or for the formation of self-assembled monolayers on gold surfaces. In the field of flavor and fragrance, it is used to impart savory, meaty, and roasted notes to food products.[1][4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[13] It is an irritant to the skin and eyes.[13] All handling should be performed in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.

Conclusion

This compound is a molecule with a rich and diverse chemical personality. Its synthesis is straightforward, and its dual functionality provides a platform for a wide range of chemical transformations. For researchers and drug development professionals, understanding the nuanced reactivity of this α-mercapto ketone opens doors to the design and synthesis of novel molecules with potential applications in medicine and materials science. Its established role in the flavor industry further underscores its commercial and scientific importance.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB013472). Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing alpha-halo-ketones.

-

Quora. (2024). What is the reaction mechanism of (S)-3-bromo-2-methylpentane with NaSH?. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound. Retrieved from a general chemical supplier website.

- Alfa Chemistry. (n.d.). This compound. Retrieved from a general chemical supplier website.

-

OENO One. (2022). The varietal thiols 4-methyl-4-sulfanylpentan-2-one (4MSP), 3-sulfanylhexyl acetate (3SHA) and 3-sulfanylhexan-1-ol (3SH) are present at extremely low levels in wine (ng/L) yet are potent odorants and have extremely low sensory thresholds. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-mercapto-3-pentanone. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Mercapto-3-pentanone (FDB013811). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-pentanone. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Retrieved from [Link]

-

Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Chegg. (2020). Solved • Propose a mechanism for the reaction of 3-. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 3-mercapto-4-methyl-2-pentanone (FDB029648). Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

- ResearchGate. (n.d.). Alkylation of α-Sulfur-Containing Carbanions. Retrieved from a general research paper repository.

- Global Substance Registration System. (n.d.). This compound.

- Scribd. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Brainly. (2017). [FREE] When 3-bromo-2,4-dimethylpentane is treated with sodium hydroxide, only one alkene is formed. Why?. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof.

-

Scribd. (n.d.). NMR Analysis of 3-Pentanone. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2021). Biomass burning plume chemistry: OH-radical-initiated oxidation of 3-penten-2-one and its main oxidation product. Retrieved from [Link]

- Atmospheric Chemistry and Physics. (n.d.). Biomass burning plume chemistry: OH radical initiated oxidation of 3-penten-2-one and its main oxidation product 2-hydroxypropan.

-

YouTube. (2020). Draw the 1H NMR Spectrum of 2-pentanone. Retrieved from [Link]

-

Organic Syntheses. (2022). Org. Synth. 2022, 99, 234-250. Retrieved from [Link]

-

MDPI. (n.d.). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mercapto-3-pentanone. Retrieved from [Link]

- ResearchGate. (n.d.). Exploring low-temperature oxidation chemistry of 2- and 3-pentanone.

-

Brainly. (2021). [FREE] When (S)-3-bromo-2,3-dimethylpentane is treated with sodium chloride with water as the solvent, the. Retrieved from [Link]

-

Filo. (2024). The oxidation of pent- one ( 2 penta none) with nascent oxygen gives:... Retrieved from [Link]

Sources

- 1. This compound [thegoodscentscompany.com]

- 2. Showing Compound this compound (FDB013472) - FooDB [foodb.ca]

- 3. scribd.com [scribd.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. This compound | 67633-97-0 [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound [webbook.nist.gov]

- 13. 3-Bromo-2-pentanone | C5H9BrO | CID 10012249 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Aroma Molecule: A Technical Guide to the Natural Occurrence of 3-Mercapto-2-pentanone in Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-2-pentanone, a potent sulfur-containing volatile organic compound, plays a significant, yet often subtle, role in the desirable aroma profiles of a diverse range of foodstuffs. Its characteristic scent, described as sulfurous, meaty, and roasted with onion-like nuances, contributes to the complex sensory experience of cooked meats, roasted coffee, and certain fermented products. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, delving into its formation pathways, analytical methodologies for its detection and quantification, and its overall sensory impact. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in food chemistry, flavor science, and the analytical characterization of volatile compounds.

Introduction: The Chemical and Sensory Profile of this compound

This compound (CAS 67633-97-0) is a thiol and a ketone, a chemical duality that underpins its potent aromatic properties.[1] Its distinct sulfurous, metallic, and roasted aroma, often with notes of onion and horseradish, makes it a significant contributor to the flavor profiles of many processed and cooked foods.[2][3] While it can be synthesized for use as a flavoring agent in a variety of products including bakery, cereals, meat, dairy, soups, and sauces, its natural occurrence is a subject of considerable interest in food science.[3] Understanding the mechanisms of its formation and its concentration in different food matrices is crucial for controlling and optimizing food flavor.

Natural Occurrence and Quantitative Data

The presence of this compound has been identified in a variety of food products, primarily those that have undergone thermal processing or fermentation. While comprehensive quantitative data across a wide range of foods is still an area of active research, existing literature points to its presence in the following key categories:

-

Meat Products: Cooked meats are a significant source of this compound, where it contributes to the desirable savory and roasted aroma. It has been specifically identified in boiled meat and beef liver.[3][4] The concentration of this compound can be influenced by factors such as the type of meat, cooking temperature, and duration.

-

Roasted Coffee: The roasting of coffee beans initiates a cascade of chemical reactions, including the Maillard reaction, which leads to the formation of a complex array of volatile compounds. This compound has been identified as a constituent of coffee aroma.[3]

-

Fermented Beverages: While direct quantitative data for this compound in many fermented beverages is limited, the known metabolic pathways of yeast and bacteria suggest its potential formation in products like beer and wine. The analysis of volatile sulfur compounds is a key area of research in the beverage industry to control both desirable and off-flavors.

Table 1: Reported Usage Levels of this compound as a Flavoring Agent

| Food Category | Recommended Usage Level (ppm) |

| Bakery | 0.2 |

| Cereals | 0.2 |

| Meat Products | 0.2 |

| Dairy Products | 0.2 |

| Soups and Sauces | 0.2 |

| General Foods | 0.3 |

| Beverages | 0.3 |

Source: The Good Scents Company.[3]

It is important to note that these are recommended usage levels for the synthesized compound and may not directly reflect the natural concentrations found in foods. Further research is needed to establish a comprehensive database of the natural occurrence of this compound in various food matrices.

Mechanisms of Formation: A Tale of Heat and Microbes

The formation of this compound in food is primarily attributed to two key mechanisms: the Maillard reaction during thermal processing and microbial metabolism during fermentation.

The Maillard Reaction: The Cornerstone of Cooked Flavors

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a fundamental process in the development of flavor and color in cooked foods. The formation of this compound is a known outcome of the Maillard reaction, specifically involving the sulfur-containing amino acid cysteine and a reducing sugar like ribose.

The proposed pathway involves the initial condensation of the amino acid and the sugar, followed by a series of rearrangements and degradations. The Strecker degradation of cysteine is a key step, leading to the formation of hydrogen sulfide (H₂S), which can then react with other intermediates to form a variety of sulfur-containing volatile compounds, including this compound.

Figure 1: Simplified diagram of the Maillard reaction pathway for the formation of this compound.

Microbial Formation: The Ehrlich Pathway and Beyond

In fermented foods and beverages, microbial metabolism, particularly by yeasts such as Saccharomyces cerevisiae, can lead to the formation of a wide array of flavor compounds. The Ehrlich pathway is a key metabolic route for the conversion of amino acids into higher alcohols, also known as fusel alcohols.[5][6][7] This pathway involves a three-step process: transamination, decarboxylation, and reduction.

While the classical Ehrlich pathway leads to the formation of alcohols, it is plausible that related pathways could lead to the formation of ketones. The transamination of certain amino acids yields α-keto acids.[5][6][7] These α-keto acids can then be decarboxylated to form aldehydes, which are subsequently reduced to alcohols. However, under certain metabolic conditions or with specific enzymatic activities, the intermediate α-keto acids could potentially be further metabolized or react with sulfur compounds to form α-mercaptoketones like this compound.

For instance, the catabolism of the amino acid isoleucine via a pathway analogous to the Ehrlich pathway could lead to the formation of α-keto-β-methylvalerate. This intermediate could then potentially undergo further reactions, including the introduction of a thiol group, to form this compound. Further research is required to fully elucidate the specific microbial pathways and enzymes involved in the formation of this compound.

Figure 2: Proposed microbial formation pathway for this compound via an Ehrlich-like pathway.

Analytical Methodologies: Detecting a Fleeting Aroma

The analysis of volatile sulfur compounds like this compound in complex food matrices presents a significant analytical challenge due to their low concentrations, high volatility, and potential for degradation. A combination of efficient extraction techniques and sensitive detection methods is required for accurate quantification.

Extraction Techniques

The primary goal of the extraction step is to isolate and concentrate the volatile compounds from the food matrix while minimizing the loss of target analytes and the formation of artifacts.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the food sample, where it adsorbs the volatile compounds. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes.

-

Solvent Extraction: This traditional method involves the use of an organic solvent to extract the volatile compounds from the food sample. While effective, it can be time-consuming and may introduce solvent-related artifacts.

-

Distillation Techniques: Methods such as steam distillation and simultaneous distillation-extraction (SDE) can be used to isolate volatile compounds, but the application of heat can potentially lead to the formation of artifacts.

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the separation and identification of volatile compounds. The extracted compounds are separated based on their boiling points and polarity in a gas chromatographic column and then detected and identified by a mass spectrometer.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory perception.[8][9] The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can identify and describe the odor of the eluting compounds.[8][9] This is particularly useful for identifying odor-active compounds that may be present at concentrations too low for instrumental detection.

-

Stable Isotope Dilution Assay (SIDA): This is a highly accurate quantification method that involves adding a known amount of a stable isotope-labeled internal standard of the target analyte to the sample prior to extraction and analysis.[10] The ratio of the unlabeled (native) to the labeled compound is then measured by GC-MS, allowing for precise quantification that corrects for losses during sample preparation and analysis.[10]

Experimental Protocol: A General Approach for HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in a liquid food matrix (e.g., coffee, beer). Optimization of parameters such as sample volume, incubation time and temperature, and fiber type is crucial for achieving the desired sensitivity and accuracy.

1. Sample Preparation: a. Homogenize the food sample if it is a solid. b. Place a known amount of the homogenized sample or liquid into a headspace vial. c. For quantitative analysis, add a known amount of a suitable internal standard (ideally, a stable isotope-labeled version of this compound). d. Add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the release of volatile compounds into the headspace.

2. HS-SPME Extraction: a. Place the vial in a temperature-controlled agitator. b. Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60 °C) with agitation.

3. GC-MS Analysis: a. Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes. b. Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column). c. Use a temperature program to elute the compounds based on their boiling points. d. Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Figure 3: A typical experimental workflow for the analysis of this compound in food using HS-SPME-GC-MS.

Sensory Impact and Contribution to Food Aroma

This compound is considered a potent odorant, meaning it can be perceived at very low concentrations. Its sensory impact is highly dependent on its concentration and the food matrix in which it is present.

-

At low concentrations, it can impart desirable savory, meaty, and roasted notes, enhancing the overall complexity of the food's aroma.

-

At high concentrations, its sulfurous and onion-like character can become overpowering and be perceived as an off-flavor.

The interplay between this compound and other volatile compounds in a food's aroma profile is complex. It can act synergistically with other compounds to create a unique and desirable flavor, or its presence can be masked or suppressed by other, more dominant aromas. Understanding these interactions is a key aspect of flavor chemistry and is essential for the development of food products with appealing sensory characteristics.

Conclusion and Future Perspectives

This compound is a fascinating and important molecule in the world of food flavor. Its natural occurrence, primarily through the Maillard reaction and microbial metabolism, contributes significantly to the desirable aromas of many cooked and fermented foods. While our understanding of its formation and distribution has grown, there remain several areas for future research.

There is a clear need for more comprehensive quantitative data on the natural occurrence of this compound in a wider variety of food products. This will require the development and validation of robust and sensitive analytical methods, such as stable isotope dilution assays. A deeper understanding of the specific microbial pathways and enzymes involved in its formation will also be crucial for controlling its production in fermented foods and potentially for its biotechnological production as a natural flavoring.

For researchers, scientists, and drug development professionals, the study of this compound and other volatile sulfur compounds offers a rich field of investigation with direct applications in food quality, flavor development, and sensory science.

References

-

Ehrlich Pathway Explained. PricklyCider.com. Published June 16, 2021. [Link]

-

The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Semantic Scholar. [Link]

-

The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. PMC - PubMed Central. [Link]

-

Volatile sulfur compounds contributing to meat flavour. Part. I. Components identified in boiled meat. PubMed. [Link]

-

Major contribution of the Ehrlich pathway for 2-phenylethanol/rose flavor production in Ashbya gossypii. PubMed. [Link]

-

The Ehrlich pathway. Catabolism of branched-chain amino acids (leucine,... ResearchGate. [Link]

-

Three aldo-keto reductases of the yeast Saccharomyces cerevisiae. PubMed. [Link]

-

(PDF) volatile sulfur compounds. ResearchGate. [Link]

-

Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. [Link]

-

Volatile sulfur containing compounds in simulated meat flavour and their comparison with the constituents of natural aroma. PubMed. [Link]

-

Pentose-phosphate pathway in Saccharomyces cerevisiae: analysis of deletion mutants for transketolase, transaldolase, and glucose 6-phosphate dehydrogenase. PubMed. [Link]

-

Crystal structure of the alpha-carbanion of 2-(1,2-dihydroxyethyl)-thiamine diphosphate in the active site of transketolase from Saccharomyces cerevisiae. [Link]

-

This compound. The Good Scents Company. [Link]

-

(PDF) Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances. ResearchGate. [Link]

-

Exposure of Saccharomyces cerevisiae to Acetaldehyde Induces Sulfur Amino Acid Metabolism and Polyamine Transporter Genes, Which Depend on Met4p and Haa1p Transcription Factors, Respectively. PMC - PubMed Central. [Link]

-

Can sulphur-containing compounds inherent in meat affect test results for added sulphites in meat? MLA. [Link]

-

Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. [Link]

-

Gas chromatography–olfactometry in food flavour analysis. [Link]

-

Showing Compound this compound (FDB013472). FooDB. [Link]

-

This compound. SIELC Technologies. [Link]

-

A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications. PLOS One. [Link]

Sources

- 1. Showing Compound this compound (FDB013472) - FooDB [foodb.ca]

- 2. nbinno.com [nbinno.com]

- 3. This compound [thegoodscentscompany.com]

- 4. Volatile sulfur compounds contributing to meat flavour. Part. I. Components identified in boiled meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pricklycider.com [pricklycider.com]

- 6. [PDF] The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism | Semantic Scholar [semanticscholar.org]

- 7. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pfigueiredo.org [pfigueiredo.org]

- 10. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications | PLOS One [journals.plos.org]

Formation of 3-Mercapto-2-pentanone in the Maillard Reaction: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the desirable aromas, colors, and tastes generated during the thermal processing of food. Among the vast array of compounds produced, sulfur-containing volatiles are paramount for creating characteristic meaty, roasted, and savory notes. 3-Mercapto-2-pentanone (3-MP-2) is a potent aroma compound within this class, distinguished by its low odor threshold and complex sensory profile.[1][2] This guide provides a comprehensive technical exploration of the formation of this compound. We will dissect the core reaction pathways, identify critical precursors and intermediates, analyze the key environmental factors that modulate its yield, and detail the analytical methodologies required for its robust identification and quantification. This document is intended to serve as a foundational resource for researchers and industry professionals seeking to understand and control the generation of this impactful flavor compound.

Introduction to this compound: A Key Sulfur-Containing Flavorant

The non-enzymatic browning, or Maillard reaction, is a complex cascade of chemical reactions initiated between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][3] This process, occurring rapidly at temperatures between 140 to 165°C (280 to 330°F), is fundamental to the flavor profile of countless food products, from seared steak to freshly baked bread.[3]

While the reaction produces a wide spectrum of heterocyclic compounds, it is the inclusion of sulfur-containing amino acids, primarily cysteine, that gives rise to the highly sought-after savory and meaty aromas.[1][4][5] These sulfur compounds typically possess exceptionally low odor thresholds, meaning they can significantly influence the overall aroma profile even at trace concentrations.[4]

This compound (CAS 67633-97-0) is a prominent example of such a high-impact aroma compound.[6] It is characterized by a potent, multifaceted aroma described as sulfurous, metallic, roasted, and meaty, with nuances of onion or horseradish.[7][8][9][10] Its presence is crucial for developing authentic cooked meat flavors in both food products and synthetic flavor formulations.[1][2][8] Understanding the precise mechanisms of its formation is therefore critical for flavor chemists and food scientists aiming to optimize savory flavor generation.

Physicochemical and Sensory Profile

A foundational understanding of this compound begins with its basic chemical properties and distinct sensory characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₀OS | [11][12] |

| Molecular Weight | 118.197 g/mol | [11][12] |

| CAS Registry No. | 67633-97-0 | [6][11] |

| Appearance | Colorless to pale yellow liquid | [9][13] |

| Boiling Point | ~180 - 185°C | [13] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [13] |

| Synonyms | 3-Sulfanylpentan-2-one; 3-mercaptopentan-2-one | [9][11] |

Sensory Profile

The organoleptic character of 3-MP-2 is intense and complex. At very low concentrations (parts per million or even billion), it imparts desirable savory notes.

-

Odor: Described as intensely sulfurous, alliaceous (onion/garlic-like), and catty at high concentrations. When diluted, it presents more desirable notes of roasted meat, nuts (hazelnut), and even faint tropical fruit nuances.[8][9]

-

Flavor: At concentrations of 0.02 - 0.20 ppm, it provides a full-bodied savory flavor of roasted meat with sulfurous and onion-like undertones.[8]

Core Formation Pathways in the Maillard Reaction

The synthesis of 3-MP-2 is not a singular event but the culmination of several interconnected reaction pathways. Its formation is fundamentally dependent on the availability of specific precursors and the generation of key reactive intermediates.

Essential Precursors

The generation of 3-MP-2 requires two primary types of reactants: a sulfur donor and a carbonyl source.

-

Sulfur Source (The Amino Acid): The amino acid L-cysteine is the most vital precursor for the majority of Maillard-derived sulfur volatiles, including 3-MP-2.[4] During thermal degradation, particularly through the Strecker degradation pathway, cysteine breaks down to release highly reactive hydrogen sulfide (H₂S) , ammonia, and acetaldehyde.[14][15] This release of H₂S is the critical step that enables the subsequent sulfurization of carbonyl intermediates.

-

Carbonyl Source (The Reducing Sugar): While various reducing sugars can participate, pentoses (five-carbon sugars) such as ribose and xylose are particularly efficient precursors for the carbon backbone of 3-MP-2.[4][16] Isotopic labeling studies have confirmed that the carbon skeleton of ribose remains largely intact during its conversion to 3-MP-2.[16]

-

Alternative Precursors: Thiamine (Vitamin B1) can also degrade during heating to yield intermediates that contribute to the formation of 3-MP-2 and other important sulfur compounds like 2-methyl-3-furanthiol.[17][18]

Key Reactive Intermediates

The Maillard reaction proceeds through a series of highly reactive, often transient, intermediates. For 3-MP-2 formation, the most critical intermediate is an α-dicarbonyl compound.

-

2,3-Pentanedione: This α-dicarbonyl is formed from the degradation of pentose sugars. It serves as the direct electrophilic target for the nucleophilic attack by hydrogen sulfide. The reaction between 2,3-pentanedione and H₂S is considered a primary pathway for 3-MP-2 generation.[1][4]

-

Deoxyosones: Sugar fragmentation also leads to the formation of deoxyosones. A proposed pathway suggests that 1,4-dideoxyosones derived from ribose can also lead to the formation of 3-MP-2, providing an alternative route that does not necessarily involve 4-hydroxy-5-methyl-3(2H)-furanone (a key intermediate for other flavor compounds) as a precursor.[16]

The Primary Formation Mechanism

The most widely accepted mechanism for 3-MP-2 formation involves the direct interaction of the key precursors and intermediates described above.

-

Strecker Degradation of Cysteine: Cysteine reacts with dicarbonyls (formed from sugar degradation) to undergo Strecker degradation, releasing a steady supply of H₂S.[1][15]

-

Formation of 2,3-Pentanedione: Pentose sugars like ribose or xylose degrade through a series of enolizations and dehydrations to form the key intermediate, 2,3-pentanedione.[4]

-

Nucleophilic Addition of H₂S: The highly reactive H₂S acts as a nucleophile, attacking one of the carbonyl carbons of 2,3-pentanedione.

-

Reduction/Rearrangement: Following the initial addition, a subsequent reduction or rearrangement step yields the final stable product, this compound.[4]

It is important to note that reaction conditions can also favor the formation of the isomer, 2-mercapto-3-pentanone . The specific pathway that predominates is highly dependent on factors such as pH and precursor ratios.[4][16]

Caption: Primary formation pathway of this compound.

Critical Factors Influencing Yield and Selectivity

The final concentration and sensory impact of 3-MP-2 are not guaranteed simply by the presence of its precursors. The reaction environment plays a decisive role in modulating its formation.

Table 2: Key Parameters Affecting this compound Formation

| Parameter | Effect on Formation | Rationale & Causality | Reference(s) |

| Temperature | Yield generally increases with temperature. | Higher thermal energy accelerates the rate of all stages of the Maillard reaction, from initial sugar degradation to the final formation of volatile compounds. | [19] |

| pH | Formation of mercaptoketones is often favored at acidic pH (e.g., 3.0-4.5). | The enolization pathways of Amadori products are pH-dependent. Acidic conditions can favor the specific intermediates required for mercaptoketone formation over other pathways, such as those leading to pyrazines at higher pH. | [20] |

| Precursor Type | Pentoses (ribose, xylose) are more efficient than hexoses. | The five-carbon structure of pentoses degrades more readily to form the C5 intermediate 2,3-pentanedione. | [4][16] |

| Water Activity (a_w) | Intermediate moisture levels are optimal. | The Maillard reaction requires water for reactant mobility but is inhibited at very high water levels due to dilution effects. Dry systems limit reactant interaction. | |

| Matrix Interactions | Presence of lipids can suppress yield. | Hydrogen sulfide can react with lipid degradation products (e.g., unsaturated aldehydes), making it unavailable for reaction with dicarbonyls like 2,3-pentanedione. | [4] |

Analytical Methodologies for Identification and Quantification

Accurate analysis of 3-MP-2 is challenging due to its high volatility, reactivity, and typically low concentration in a complex food matrix. A robust analytical workflow is essential for reliable results.

Isolation of Volatile Compounds

The first critical step is to efficiently and cleanly extract the volatile compounds from the sample matrix.

-

Static/Dynamic Headspace (HS): This technique involves sampling the vapor phase above a heated sample. It is a solvent-free method ideal for analyzing the most volatile compounds.

-

Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace or liquid sample to adsorb volatile and semi-volatile compounds. SPME is widely used due to its sensitivity, speed, and minimal solvent use. It was effectively used to examine volatiles from a heated cysteine and ribose model system.[16]

-

Solvent Extraction: For less volatile compounds or when a higher sample capacity is needed, liquid-liquid extraction can be used, though it risks introducing solvent artifacts.

Instrumental Analysis

The gold standard for the analysis of volatile flavor compounds is Gas Chromatography coupled with various detectors.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for identifying 3-MP-2. The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, allowing for positive identification against a spectral library.[19][21]

-

Gas Chromatography-Olfactometry (GC-O): To understand the sensory relevance of each compound, a human assessor sniffs the effluent from the GC column. This allows for the direct correlation of a specific aroma character with a chromatographic peak, confirming the sensory impact of 3-MP-2 in a mixture.[22]

Example Protocol: HS-SPME-GC-MS Analysis of a Model System

This protocol provides a self-validating workflow for researchers investigating 3-MP-2 formation in a controlled environment.

Objective: To identify and semi-quantify this compound formed in a heated L-cysteine and D-ribose model system.

Materials:

-

L-cysteine (≥98% purity)

-

D-ribose (≥99% purity)

-

Phosphate buffer (0.1 M, pH 5.0)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Reactant Preparation: In a 20 mL headspace vial, combine 1 mmol of L-cysteine and 1 mmol of D-ribose. Add 5 mL of 0.1 M phosphate buffer (pH 5.0).

-

Reaction Incubation: Immediately seal the vial tightly. Place the vial in a preheated heating block at 145°C for 20 minutes. Causality Note: This temperature and time are chosen to accelerate the Maillard reaction sufficiently to produce a detectable amount of key odorants like 3-MP-2.[22]

-

Cooling and Equilibration: After heating, immediately transfer the vial to an ice bath to quench the reaction. Allow the vial to equilibrate to a consistent temperature (e.g., 60°C) in a water bath for 15 minutes prior to extraction.

-

SPME Extraction: Manually or with an autosampler, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes while maintaining the 60°C equilibration temperature.

-

GC-MS Analysis:

-

Immediately desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

-

GC Column: Use a mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold 3 min), ramp to 250°C at 5°C/min, hold for 5 min.

-

MS Parameters: Scan range of m/z 35-350. Ionization energy of 70 eV.

-

-

Data Analysis: Identify the chromatographic peak for this compound by comparing its retention time and mass spectrum with an authentic standard and reference libraries (e.g., NIST).

Caption: Analytical workflow for HS-SPME-GC-MS analysis.

Conclusion and Future Perspectives

The formation of this compound is a quintessential example of the complexity and elegance of the Maillard reaction. Its generation is a highly orchestrated process dependent on the precise interplay of specific precursors—notably L-cysteine and pentose sugars—and the formation of key intermediates like 2,3-pentanedione. The yield and sensory relevance of this potent meat-like aroma compound are critically modulated by environmental factors, including temperature, pH, and the presence of interacting matrix components like lipids.

For researchers and developers in the food and flavor industries, mastering the control of these parameters is essential for crafting authentic and appealing savory profiles. Future research should continue to explore the nuanced effects of complex food matrices on these pathways. Elucidating the competitive reactions that consume key intermediates and developing novel processing strategies to enhance the selective formation of desirable sulfur volatiles like 3-MP-2 remain exciting frontiers in flavor chemistry.

References

- Insights into flavor and key influencing factors of Maillard reaction products: A recent upd

- Showing Compound this compound (FDB013472). (2010). FooDB.

- This compound 10% in Triacetin - Synthetic.

- This compound. The Good Scents Company.

- The Maillard Reaction. (2019). Sandiego.

- Chapter 9 - The role of sulfur chemistry in thermal gener

- This compound. (2018). SIELC Technologies.

- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review.

- This compound. FlavScents.

- Strecker degradation of amino acids and the formation of hydrogen sulfide, ammonia and acetaldehyde from cysteine (Mottram, 1998).

- Food Grade this compound CAS 67633-97-0 for Flavor. FAGSERVICE.UY.

- Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. (2024). PubMed.

- Identification of 5-Hydroxy-3-mercapto-2-pentanone in the Maillard Reaction of Thiamine, Cysteine, and Xylose.

- Determination of Volatile Sulfur Compounds Formed by the Maillard Reaction of Glutathione with Glucose.

- The examples of major volatile compounds formed during Maillard reaction with characteristic aroma detected in varied food samples.

- Identification of 5-hydroxy-3-mercapto-2-pentanone in the maillard reaction of thiamine, cysteine, and xylose. (2008). PubMed.

- Maillard reaction. SlideShare.

- The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Form

- The Strecker Degrad

- Maillard reaction products derived from thiol compounds as inhibitors of enzymatic browning of fruits and vegetables: the structure-activity rel

- Formation of aroma compounds from ribose and cysteine during the Maillard reaction. PubMed.

- Maillard reaction. Wikipedia.

- α-Mercaptoketone Formation during the Maillard Reaction of Cysteine and [1-13C]Ribose. Semantic Scholar.

- Quantitation of Key Odorants in Arginine/Cysteine-Glucose Maillard Reactions.

- This compound. NIST WebBook.

- 2-mercapto-3-pentanone, 17042-24-9. The Good Scents Company.

- 3300 this compound.

- This compound | 67633-97-0. Sigma-Aldrich.

- This compound: Enhancing Flavors and Fragrances. LinkedIn.

- (PDF) The effect of pH on the formation of volatile compounds produced by heating a model system containing 5?-Imp and cysteine.

- 3-mercapto-2-butanone. The Good Scents Company.

- Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking. PubMed.

- Synthetic route used for the preparation of 3-mercapto-2-methylalkan-1-ols.

- Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters: Experimental Design Approach.

- This compound. NIST WebBook.

- Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. MDPI.

Sources

- 1. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maillard reaction - Wikipedia [en.wikipedia.org]

- 4. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 5. Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. femaflavor.org [femaflavor.org]

- 7. Showing Compound this compound (FDB013472) - FooDB [foodb.ca]

- 8. This compound [thegoodscentscompany.com]

- 9. This compound [flavscents.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. fagservice.uy [fagservice.uy]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. researchgate.net [researchgate.net]

- 16. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of 5-hydroxy-3-mercapto-2-pentanone in the maillard reaction of thiamine, cysteine, and xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

3-Mercapto-2-pentanone CAS number 67633-97-0 properties

An In-depth Technical Guide to 3-Mercapto-2-pentanone (CAS 67633-97-0)

Introduction

This compound, registered under CAS number 67633-97-0, is a sulfur-containing organic compound that holds a significant position in both industrial and research settings.[1] Structurally classified as an α-mercapto ketone, it possesses a unique combination of a thiol (-SH) group and a carbonyl (C=O) group, which dictates its distinct chemical reactivity and sensory properties.[2][3] While renowned for its powerful and complex aroma profile, making it a key component in the flavor and fragrance industries, its utility extends to being a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][4] This guide offers a comprehensive exploration of its properties, reactivity, applications, and handling protocols, tailored for professionals in research and drug development.

Physicochemical and Organoleptic Properties

The physical and sensory characteristics of this compound are fundamental to its application. It is typically a colorless to pale yellow liquid with a potent and distinctive odor.[5] Its organoleptic profile is complex, often described as sulfurous and metallic with notes of roasted onion, horseradish, and savory meat, along with nutty undertones.[4][5] This unique combination makes it a highly effective agent for creating authentic savory flavors.

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference(s) |

| CAS Number | 67633-97-0 | [5][6][7] |

| Molecular Formula | C₅H₁₀OS | [5][8][9] |

| Molecular Weight | 118.2 g/mol | [5][10][11] |

| IUPAC Name | 3-sulfanylpentan-2-one | [8] |

| Synonyms | 3-mercaptopentan-2-one, 2-Pentanone, 3-mercapto- | [5][9][10] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Purity | Typically ≥95% | [5] |

| Boiling Point | 160-165 °C @ 760 mmHg; 57 °C @ 15 mmHg | [3][5] |

| Flash Point | ~50 °C (122 °F) | [5][12] |

| Solubility | Soluble in alcohol; Water solubility ~30,260 mg/L @ 25°C (est.) | [3][5] |

| Storage Temperature | 2-8 °C, in a cool, dry, well-ventilated area | [1] |

| InChI Key | SZECUQRKLXRGSJ-UHFFFAOYSA-N | [3][10] |

| SMILES | CCC(S)C(C)=O | [3][8] |

Chemical Reactivity and Synthesis Profile

The reactivity of this compound is governed by its two primary functional groups: the ketone and the thiol. The presence of the electron-withdrawing carbonyl group acidifies the α-hydrogens, facilitating reactions at the alpha-carbon.

Keto-Enol Tautomerism

Like other ketones possessing α-hydrogens, this compound exists in equilibrium with its enol tautomer.[2][3] This equilibrium is crucial for many of its reactions, as the enol form serves as a nucleophile.

Caption: Keto-enol tautomerism of this compound.

Reactivity of the Alpha-Carbon

The acidity of the α-hydrogen allows for deprotonation to form an enolate, which is a powerful nucleophile. This enables reactions such as α-alkylation and α-halogenation, providing pathways to synthesize more complex derivatives.[13] For example, α-halogenation under acidic conditions proceeds through the enol intermediate, which attacks a halogen source.[14]

Conceptual Synthesis Pathway

While specific proprietary synthesis methods are common, a general and logical pathway for producing α-mercapto ketones involves a two-step process. This begins with the α-halogenation of a parent ketone, followed by a nucleophilic substitution reaction with a sulfur-containing nucleophile.

Caption: General conceptual workflow for the synthesis of α-mercapto ketones.

Core Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several sectors.

-

Flavor & Fragrance Industry : This is its primary application area. It is used to impart or enhance savory, meaty, and roasted flavor profiles in a wide range of food products, including soups, sauces, baked goods, and dairy products.[1][4][5] Its distinct aroma also finds use in sophisticated fragrance compositions.[4]

-

Pharmaceutical & Chemical Synthesis : It serves as a key intermediate and building block in organic synthesis.[1][4] Its functional groups allow for its incorporation into more complex molecules, making it relevant for the synthesis of pharmaceuticals and agrochemicals.[4] The reactivity of α-mercapto ketones is exploited in various cyclization and annulation reactions to create novel heterocyclic compounds.[15]

-

Research & Development : The compound is used in research exploring the development of new sulfur-based molecules and their potential applications.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purification of this compound.

Protocol: Reverse-Phase HPLC Analysis

This protocol is based on established methods for analyzing this compound.[10]

-

Column Selection : Use a reverse-phase (RP) column, such as a Newcrom R1 or a standard C18 column.[10]

-

Mobile Phase Preparation : Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with an acid modifier. For standard UV detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[10]

-

Instrumentation Setup :

-

Set the HPLC system with the selected column and mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Sample Preparation : Prepare a dilute solution of this compound in the mobile phase.

-

Injection and Analysis : Inject the sample and run the analysis, monitoring the elution via UV or MS detection.

-

Data Interpretation : The retention time will be characteristic of the compound under the specified conditions, and the peak area can be used for quantification.

Sources

- 1. This compound | 67633-97-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Showing Compound this compound (FDB013472) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0034896) [hmdb.ca]

- 4. nbinno.com [nbinno.com]

- 5. This compound [thegoodscentscompany.com]

- 6. synerzine.com [synerzine.com]

- 7. This compound | 67633-97-0 [chemicalbook.com]

- 8. B21797.06 [thermofisher.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. 2-mercapto-3-pentanone, 17042-24-9 [thegoodscentscompany.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

Thermal Degradation of Thiamine: Mechanistic Pathways to the Formation of 3-Mercapto-2-pentanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Thiamine (Vitamin B1), an essential micronutrient, is notoriously heat-labile, undergoing complex degradation reactions during thermal processing and storage. These reactions have profound implications, leading not only to a loss of nutritional value but also to the generation of potent aroma and flavor compounds. This technical guide provides an in-depth exploration of the thermal degradation of thiamine, with a specific focus on the mechanistic pathway leading to the formation of 3-Mercapto-2-pentanone (3-MP-2), a significant sulfur-containing flavor compound with characteristic meaty and roasted notes. We will dissect the chemical instability inherent in the thiamine molecule, elucidate the multi-step reaction cascade, and analyze the critical process parameters—temperature, time, pH, and matrix effects—that govern the reaction kinetics and product yield. Furthermore, this guide furnishes detailed, field-proven analytical protocols for inducing, quantifying, and characterizing this degradation pathway, offering researchers and drug development professionals a robust framework for investigating thiamine stability and its consequential chemical transformations.

Introduction: The Duality of Thiamine's Chemical Nature

Thiamine consists of a pyrimidine ring and a thiazole ring, linked by a methylene bridge.[1] This structure, while vital for its coenzymatic role in carbohydrate metabolism, contains inherent chemical vulnerabilities. The methylene bridge and the sulfur-containing thiazole ring are particularly susceptible to cleavage and rearrangement under thermal stress.[2]

The degradation of thiamine is a double-edged sword. In pharmaceutical formulations and fortified foods, it represents a loss of efficacy and nutritional value.[3] Conversely, in food science, its degradation is a source of desirable flavor compounds that define the sensory profile of cooked meats, baked goods, and savory products.[4] this compound is one such potent aroma compound, and understanding its formation is crucial for both nutrient retention strategies and flavor engineering.[4][5]

The Genesis of Instability: Unraveling the Thiamine Molecule

The thermal degradation of thiamine is not a single reaction but a network of competing pathways. The initiation primarily involves two key mechanisms:

-

Cleavage of the Methylene Bridge: This splits the molecule into its constituent pyrimidine and thiazole moieties.

-

Fission of the Thiazole Ring: This pathway is of primary interest for the formation of sulfur-containing volatiles. The C-S and C-N bonds within the thiazole ring can break, releasing hydrogen sulfide and other reactive sulfur fragments that serve as building blocks for new compounds.[2]

The prevailing pathway is heavily influenced by the reaction environment, particularly pH.[6][7] Acidic conditions (pH < 6) tend to stabilize thiamine, whereas neutral to alkaline conditions significantly accelerate its degradation.[6][8][9]

The Core Pathway: From Thiamine to this compound

The formation of this compound from thiamine is a multi-step process originating from the breakdown of the 4-methyl-5-(β-hydroxyethyl)thiazole moiety. While often studied in the context of the Maillard reaction, where sugars and amino acids participate, thiamine itself is a direct precursor.[4][10] A key, albeit transient, intermediate in this pathway is 5-Hydroxy-3-mercapto-2-pentanone.[4][10][11][12]

The proposed mechanism, synthesized from degradation studies, is as follows:

-

Thiazole Ring Opening: Under thermal stress, the thiazole ring of thiamine undergoes cleavage, often initiated by hydrolysis.

-

Formation of a Key Intermediate: The opened ring structure rearranges to form 5-hydroxy-3-mercapto-2-pentanone. This intermediate is pivotal, as it contains the core carbon skeleton and the thiol group necessary for subsequent products.[10]

-

Dehydration/Reduction: The hydroxyl group of the intermediate is subsequently removed. This step can occur via dehydration or a more complex series of reactions, potentially involving other components in the matrix, to yield the final product, this compound.

The following diagram illustrates this critical transformation pathway.

Caption: Proposed pathway for the formation of this compound.

Critical Factors Governing the Degradation Kinetics

The rate and extent of thiamine degradation are dictated by a confluence of factors. Understanding these parameters is essential for predicting and controlling the formation of 3-MP-2.

Temperature and Time: The Arrhenius Relationship

Thiamine degradation consistently follows first-order reaction kinetics.[3][9][13] The rate of degradation increases exponentially with temperature, a relationship well-described by the Arrhenius equation. The activation energy (Ea) provides a measure of the temperature sensitivity of the reaction. Lower Ea values, typically seen at higher pH, indicate greater instability.[6][7][8]

| Matrix/Condition | pH | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Reference(s) |

| Aqueous Solution | 3 | 25-80 | 21-27 | [6][7][8] |

| Aqueous Solution | 6 | 25-80 | 18-21 | [6][7][8] |

| Phosphate Buffer | 6 | 80-120 | 34.2 | [9] |

| Rosehip Nectar | ~3-4 | 70-95 | 8.7 (36.4 kJ/mol) | [14] |

Note: Activation energies are converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

The Decisive Role of pH

pH is arguably the most critical factor controlling thiamine's fate.[15]

-

Acidic (pH 2-4): Thiamine exhibits maximum stability. The protonated form of the pyrimidine ring is less susceptible to nucleophilic attack.[6]

-

Neutral to Alkaline (pH > 6): Degradation rates increase dramatically.[6][9] This is attributed to the deprotonation of the pyrimidine ring, which facilitates different and faster degradation pathways, leading to a higher yield of sulfur-containing compounds.[6][16] The activation energy for degradation is notably lower in pH 6 solutions compared to pH 3 solutions, confirming a shift in the degradation mechanism.[6][7][8]

Matrix Effects: The Broader Chemical Context

Thiamine degradation rarely occurs in a pure system. The surrounding chemical matrix plays a significant role.

-

Maillard Reaction: In the presence of reducing sugars (like xylose) and amino acids (like cysteine), the degradation of thiamine becomes intertwined with the Maillard reaction. These reactants can accelerate thiamine loss but also serve as alternative sources for sulfur, complicating the reaction network.[4][10]

-

Metal Ions: Certain metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the degradation of thiamine, likely through oxidative mechanisms.[15]

-

Water Activity (a_w): Water is a reactant in the hydrolytic cleavage of thiamine. Therefore, its availability influences degradation rates, though the relationship can be complex in intermediate moisture systems.

A Practical Guide: Analytical Methodologies

A self-validating system of protocols is essential for the reliable study of thiamine degradation. The following workflow provides a comprehensive approach from controlled degradation to final product analysis.

Caption: Integrated workflow for studying thiamine degradation.

Protocol A: Induction of Thermal Degradation in a Model System

Objective: To thermally degrade thiamine under controlled and reproducible conditions.

Rationale: This protocol uses a buffered aqueous system to isolate the effects of temperature and pH, minimizing complex matrix interferences. Sealed vials prevent the loss of volatile degradation products.

Methodology:

-

Solution Preparation: Prepare a 100 µM solution of thiamine hydrochloride in a 0.1 M phosphate buffer. Adjust the buffer to the desired pH (e.g., pH 4.0 for stability control, pH 7.0 for accelerated degradation).

-

Aliquotting: Dispense 2 mL aliquots of the solution into 5 mL amber glass screw-cap vials with PTFE-lined septa. The amber glass minimizes potential photodegradation.

-

Headspace Purge (Optional): To study non-oxidative pathways, gently purge the headspace of each vial with nitrogen gas for 30 seconds before sealing.

-

Incubation: Place the sealed vials in a pre-heated, calibrated heating block or oven set to the target temperature (e.g., 121°C).

-

Time Course: Remove vials at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Immediately place the removed vials in an ice bath to quench the reaction.

-

Storage: Store samples at -20°C or below prior to analysis to prevent further degradation.

Protocol B: Quantification of Thiamine Loss by HPLC with Fluorescence Detection

Objective: To accurately measure the concentration of remaining thiamine over time to determine degradation kinetics.

Rationale: This method leverages the classic conversion of thiamine to the highly fluorescent thiochrome for sensitive and selective quantification.[17]

Methodology:

-

Sample Preparation: Thaw the degraded samples from Protocol A. If necessary, dilute with the mobile phase to fall within the calibration curve range.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol (e.g., 70:30 v/v), pH adjusted to ~4.5.

-

Flow Rate: 1.0 mL/min.

-

-

Post-Column Derivatization:

-

Continuously pump a 1% potassium ferricyanide solution in 15% NaOH at a low flow rate (e.g., 0.3 mL/min) to mix with the column effluent.

-

Pass the mixture through a reaction coil to allow for the oxidation of thiamine to thiochrome.

-

-

Detection:

-

Detector: Fluorescence Detector (FLD).

-

Excitation Wavelength: 365 nm.

-

Emission Wavelength: 435 nm.

-

-

Quantification:

-

Prepare a calibration curve using standards of known thiamine hydrochloride concentrations (e.g., 0.1 to 10 µM).

-

Calculate the concentration of thiamine in the samples by interpolating their peak areas against the calibration curve.

-

Plot ln([Thiamine]/[Thiamine]₀) versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k).

-

Protocol C: Identification and Quantification of this compound by GC-MS

Objective: To identify and quantify the volatile sulfur compound 3-MP-2 formed during degradation.

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds. This protocol uses headspace solid-phase microextraction (HS-SPME) for solvent-free extraction and concentration of the analyte.

Methodology:

-

Sample Preparation (HS-SPME):

-

Place a 2 mL aliquot of the degraded sample from Protocol A into a 10 mL headspace vial.

-

Add 0.5 g of sodium chloride to increase the ionic strength of the solution, which enhances the partitioning of volatile analytes into the headspace.

-

Seal the vial and place it in a heated autosampler tray (e.g., 60°C) for a 15-minute equilibration period.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the vial's headspace for 30 minutes at the same temperature to adsorb the volatile compounds.

-

-

GC-MS System:

-

Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode for 2 minutes.

-

Column: A mid-polarity column is suitable for sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 40°C (hold 3 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min).

-

-